![molecular formula C23H25FN4O3S B3413523 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946238-79-5](/img/structure/B3413523.png)
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide (referred to as "Compound X" in This compound has shown promising results in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of Compound X involves the inhibition of certain enzymes and cellular pathways. Specifically, Compound X has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting these enzymes, Compound X can disrupt cellular signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In pharmacology, Compound X has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for pain management. In biochemistry, Compound X has been shown to inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This disruption can lead to various physiological effects, including changes in cell growth and differentiation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Compound X in lab experiments include its potent inhibitory effects on certain enzymes, its anti-inflammatory and analgesic effects, and its potential as a tool for studying cellular signaling pathways. However, there are also limitations to using Compound X in lab experiments. For example, it may have off-target effects, leading to unintended consequences. Additionally, its potency may make it difficult to use in certain experiments where lower concentrations are required.
Orientations Futures
There are several future directions for the study of Compound X. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another potential direction is to study its effects on cellular signaling pathways in more detail, to gain a better understanding of its mechanism of action. Finally, further optimization of the synthesis method may lead to the development of more potent and selective analogs of Compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, Compound X has been shown to have potent inhibitory effects on certain enzymes, making it a potential drug candidate for the treatment of various diseases. In pharmacology, Compound X has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for pain management. In biochemistry, Compound X has been shown to have an inhibitory effect on certain cellular pathways, making it a potential tool for studying cellular signaling pathways.
Propriétés
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-31-22-12-10-19(16-20(22)24)32(29,30)27-18-8-6-17(7-9-18)21-11-13-23(26-25-21)28-14-4-2-3-5-15-28/h6-13,16,27H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQKZZXSLMBWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3413454.png)
![N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3413455.png)
![N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3413458.png)
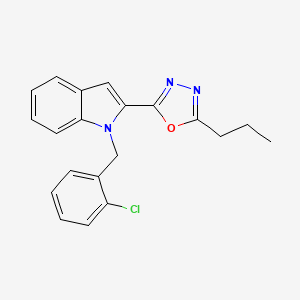
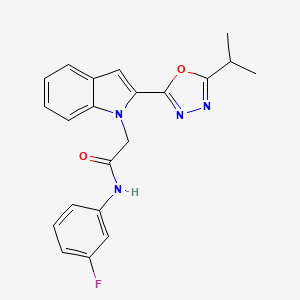
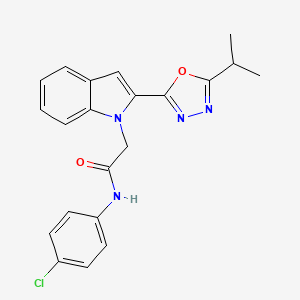


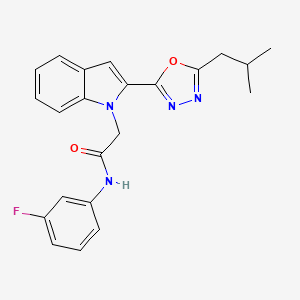
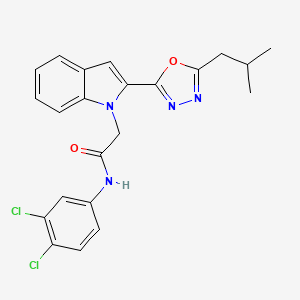
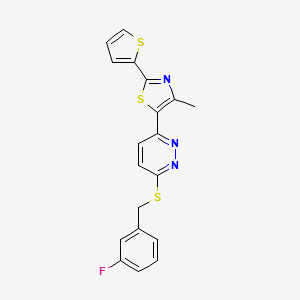
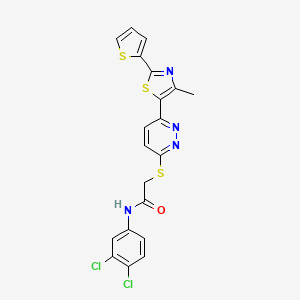
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B3413528.png)
